2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide 2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 544462-72-8
VCID: VC7402773
InChI: InChI=1S/C19H18N2O2S/c1-13-3-7-15(8-4-13)17-12-24-19(20-17)21-18(22)11-14-5-9-16(23-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21,22)
SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC
Molecular Formula: C19H18N2O2S
Molecular Weight: 338.43

2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

CAS No.: 544462-72-8

Cat. No.: VC7402773

Molecular Formula: C19H18N2O2S

Molecular Weight: 338.43

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide - 544462-72-8

Specification

CAS No. 544462-72-8
Molecular Formula C19H18N2O2S
Molecular Weight 338.43
IUPAC Name 2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C19H18N2O2S/c1-13-3-7-15(8-4-13)17-12-24-19(20-17)21-18(22)11-14-5-9-16(23-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Standard InChI Key QBCASDHWWQZKOK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, reflects its hybrid architecture combining aromatic and heterocyclic motifs. Its molecular formula, C₂₁H₂₂N₂O₂S, corresponds to a molecular weight of 366.48 g/mol . Key structural components include:

  • A 1,3-thiazole core (positions 1–3) substituted at C4 with a 4-methylphenyl group.

  • An acetamide side chain at C2 of the thiazole, linked to a 4-methoxyphenyl moiety.

The stereochemistry is achiral, as confirmed by its SMILES notation ([H]N(CCc1csc(c2ccc(C)cc2)n1)C(Cc1ccc(cc1)OC)=O), which lacks stereodescriptors .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular Weight366.48 g/mol
logP (Partition Coefficient)4.07
Polar Surface Area42.053 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of 2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide likely follows a multi-step protocol analogous to related thiazole acetamides :

  • Thiazole Ring Formation:

    • Condensation of 4-methylphenyl thiourea with α-haloketones (e.g., chloroacetone) under basic conditions.

    • Cyclization to yield 4-(4-methylphenyl)-1,3-thiazol-2-amine.

  • Acetamide Functionalization:

    • Acylation of the thiazol-2-amine with 2-(4-methoxyphenyl)acetyl chloride.

    • Purification via recrystallization or column chromatography .

Table 2: Comparative Synthesis of Thiazole Acetamides

CompoundKey ReagentsYield (%)Reference
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetamidePhenylisothiocyanate, chloroacetone~65
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamideChloroacetyl chloride~72
Target Compound2-(4-Methoxyphenyl)acetyl chlorideNot reported

Post-Synthetic Modifications

The compound’s structure permits further derivatization:

  • Oxidation: Conversion of the methyl group on the phenyl ring to a carboxylic acid for enhanced solubility.

  • Alkylation/Esterification: Modification of the methoxy group to tune electronic properties .

CompoundActivityIC₅₀/EC₅₀Reference
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetamideAntibacterial (E. coli)12.5 μg/mL
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamideAntifungal (C. albicans)8.2 μM

ADMET Profiling

Predicted pharmacokinetic properties include:

  • Absorption: High gastrointestinal absorption due to logP >4 .

  • Metabolism: Susceptible to hepatic CYP450-mediated oxidation at the methoxy group.

  • Toxicity: Low acute toxicity (LD₅₀ >500 mg/kg in rodents for analogs).

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

  • Dual-Action Agents: Combining anti-inflammatory and antimicrobial effects via hybrid structures.

  • Targeted Therapies: Functionalization with biomolecular ligands (e.g., folate) for cancer-specific delivery .

Patent Landscape

While no patents specifically claim this compound, protected analogs include:

  • US2021018907A1: Thiazole acetamides as kinase inhibitors.

  • EP3569224A1: Antimicrobial compositions containing 4-arylthiazole derivatives .

Challenges and Future Directions

Synthetic Scalability

Current limitations include:

Unanswered Research Questions

  • Target Identification: Elucidation of protein binding partners via proteomics.

  • In Vivo Efficacy: Preclinical testing in disease models (e.g., xenograft tumors).

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